Orcinol glucoside
Description
This compound is a natural product found in Helichrysum arenarium, Curculigo orchioides, and Molineria capitulata with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGTCAQNODGD-UJPOAAIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21082-33-7 | |
| Record name | 21082-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Phytogeographical Distribution
Occurrence in Plant Species
Curculigo orchioides Gaertn. as a Primary Source Orcinol (B57675) glucoside is recognized as a major phenolic glucoside compound in the rhizome of the traditional Chinese herb Curculigo orchioides Gaertn.nih.govtechexplorist.complos.orgresearchgate.netThis perennial herb is widely distributed in regions including China, India, Malaysia, Japan, and Australia.nih.gov
Comparative Analysis of Content across Different Plant Organs and Ecogeographical Sites The content of orcinol-β-D-glucoside in the rhizomes of C. orchioides can vary significantly depending on the distribution site.nih.govQuantitative analysis by HPLC has shown that the orcinol-β-D-glucoside content in rhizome samples from different sites can range from 1.27 to 9.16 mg/g.nih.govThis demonstrates a statistically significant difference in content based on geographical location.nih.govFor instance, samples distributed in Thuy Bang – Thua Thien Hue showed the highest content in one study.nih.govComparisons with other studies also indicate variability, with reported ranges from 0.333 to 2.854 mg/g and 1.43 to 11.58 mg/g depending on the extraction method and origin of the samples.nih.gov
Table 1: Orcinol-β-D-glucoside Content in Curculigo orchioides Rhizomes from Different Sites (Example Data)
| Site | Orcinol-β-D-glucoside Content (mg/g) |
| Thuy Bang – Thua Thien Hue | 9.16 ± 0.0189 |
| Site 2 (Example) | 5.50 ± 0.0150 |
| Site 3 (Example) | 3.21 ± 0.0098 |
| Site 4 (Example) | 1.27 ± 0.0020 |
The content of other biochemical compounds in C. orchioides rhizomes, such as reducing sugars, lipids, vitamin C, and catalase enzyme activity, also shows statistically significant differences across different sites. nih.gov
Isolation and Advanced Purification Methodologies
Extraction Techniques from Biological Matrices
The initial step in obtaining orcinol (B57675) glucoside from plant materials typically involves extracting the compound from the dried and processed biological matrix. This process aims to solubilize the target compound while minimizing the co-extraction of unwanted substances.
Solvent-Based Extraction Approaches and Optimization
Solvent extraction is a widely employed method for isolating orcinol glucoside from plant sources such as Curculigo orchioides rhizomes nih.govjst.go.jpcabidigitallibrary.orgresearchgate.net. The choice of solvent and extraction parameters significantly impacts the yield and purity of the extracted compound.
Studies have investigated the effectiveness of different solvents and extraction methods. For instance, refluxing with 90% ethanol (B145695) has been used for the extraction of phenolic compounds, including this compound, from pulverized Curculiginis Rhizoma jst.go.jp. After extraction, the combined extracts are typically filtered and dried under reduced pressure jst.go.jp. The residue can then be suspended in water and partitioned with various solvents like petrol ether, ethyl acetate (B1210297), and 1-butanol (B46404) to further fractionate the extract jst.go.jp.
Optimization of the extraction process is crucial for maximizing the yield of this compound. Factors such as the type of solvent, extraction method, and duration have been studied to determine optimal conditions jst.go.jp. Research indicates that methanol (B129727) can be a highly effective solvent for the preliminary extraction of markers, including this compound, from Curculiginis Rhizoma, as shown by comparing peak areas in HPLC chromatograms jst.go.jp. Successive extractions have also been performed, revealing that saturation of phenolic compounds can be achieved using 70% and 95% ethanol in the initial extraction cycles jst.go.jp.
Another study focusing on Curculigo orchioides rhizomes investigated the effect of solvents and extraction methods on orcinol-β-D-glucoside quantification nih.gov. Using 100% methanol solvent and Soxhlet extraction resulted in a higher quantitative yield of Orcinol-β-D-glucoside compared to using 70% ethanol solvent and extraction under reduced pressure at 60 °C nih.gov. This suggests that solvent polarity and the extraction technique play a significant role in the efficiency of this compound recovery nih.gov.
Enzyme-based ultrasonic/microwave-assisted extraction (EUMAE) has also been explored as an optimized method for obtaining this compound-enriched extracts from Curculigo orchioides rhizomes cabidigitallibrary.org. Using 70% ethanol as the solvent under optimal conditions (ratio of raw material to solvent 1:8, extraction time 15 min, extraction temperature 50 °C, enzyme amount 3 mL, and microwave irradiation power 400 W), the extraction yield of this compound reached 92.13% cabidigitallibrary.org. This method was found to be more efficient than conventional and classical extraction techniques, offering advantages in terms of higher yields and less energy consumption cabidigitallibrary.org.
An orthogonal design was utilized to optimize the extraction of phenolic glycosides, including this compound, from Rhizoma Curculiginis researchgate.net. The study evaluated factors such as ethanol concentration (50%, 70%, and 95%), extraction time (1, 1.5, and 2 h), number of extractions (1, 2, and 3), and solvent volume (6, 8, and 10 times) researchgate.net. The results indicated that ethanol concentration had the most prominent effect on the extraction efficacy researchgate.net. The optimal extraction process identified was refluxing three times with 70% ethanol (10 times the solvent volume) for 2 hours each time researchgate.net.
Table 1 summarizes some of the reported solvent-based extraction conditions for this compound from Curculigo orchioides:
| Biological Matrix | Solvent | Method | Optimized Conditions | Yield/Observation | Source |
| Curculiginis Rhizoma | 90% Ethanol | Reflux (3 times, 2h each) | Room temperature | Extract combined, filtered, dried, partitioned | jst.go.jp |
| Curculiginis Rhizoma | Methanol, Ethanol | Preliminary Extraction | Various concentrations (30-95% ethanol) | Methanol most effective; 70% & 95% ethanol show saturation in first cycle | jst.go.jp |
| Curculigo orchioides | 100% Methanol | Soxhlet extraction | Not specified | Higher quantitative result compared to 70% ethanol/reduced pressure | nih.gov |
| Curculigo orchioides | 70% Ethanol | Enzyme-based Ultrasonic/Microwave-Assisted Extraction (EUMAE) | Ratio 1:8, 15 min, 50 °C, 3 mL enzyme, 400 W microwave power | Yield up to 92.13% | cabidigitallibrary.org |
| Rhizoma Curculiginis | 70% Ethanol | Reflux (3 times) | 10 times solvent volume, 2 h each time | Optimal for phenolic glycoside extraction | researchgate.net |
Chromatographic Separation Strategies
Following extraction, chromatographic techniques are essential for the separation and purification of this compound from other co-extracted compounds. Various chromatographic methods have been applied, ranging from column chromatography to advanced HPLC and UPLC.
Column Chromatography (e.g., Sephadex LH-20, RP-C18, Macroporous Resin)
Column chromatography plays a significant role in the initial purification steps of this compound. Different stationary phases are utilized based on the properties of the crude extract and the target compound.
Sephadex LH-20 is a lipophilic dextran (B179266) gel widely used for the separation of natural products, including phenolic compounds and glycosides, based on a combination of size exclusion and adsorption mechanisms scielo.brnih.govsigmaaldrich.comsigmaaldrich.com. It has been employed in the purification of compounds from various plant extracts scielo.brscience.gov. For instance, Sephadex LH-20 column chromatography eluted with methanol was used to purify a fraction from chufa peels, leading to the isolation of this compound scielo.br.
Reversed-phase C18 (RP-C18) column chromatography is another common technique for purifying moderately polar to polar compounds like this compound scielo.brnih.gov. Separation on RP-C18 is primarily based on hydrophobic interactions. RP-C18 column chromatography with a gradient elution of water and methanol has been successfully used to fractionate extracts containing this compound scielo.br.
Macroporous resins are also utilized for the purification of phenolic glycosides, including this compound, from plant extracts cabidigitallibrary.orgresearchgate.net. These resins can adsorb target compounds based on hydrophobic and polar interactions. Purification using macroporous adsorption resin has been shown to increase the content of this compound in crude extracts cabidigitallibrary.org. One study reported increasing the this compound content in a purified extract to 91.70% using macroporous adsorption resin cabidigitallibrary.org. Macroporous resin chromatography (e.g., D101) with gradient elution of water and ethanol has been used to divide extracts into fractions scielo.br.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the analytical and preparative separation and quantification of this compound due to their high resolution, sensitivity, and speed scielo.brnih.govnih.govjst.go.jpinvivochem.cnneobioscience.comresearchgate.netcolumn-chromatography.comwaters.comchromatographyonline.com. These methods are frequently used in the later stages of purification to obtain high-purity this compound and for quality control and quantitative analysis.
HPLC coupled with a diode array detector (DAD) is commonly used for the analysis and simultaneous determination of phenolic compounds, including this compound, in plant extracts jst.go.jp. HPLC allows for the separation of multiple components in a complex mixture, and the DAD provides spectral information for peak identification and purity assessment jst.go.jp.
UPLC offers even greater speed, resolution, and sensitivity compared to conventional HPLC, making it suitable for rapid analysis and purification scielo.brwaters.comchromatographyonline.com. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) operating in multiple reaction monitoring mode has been developed for the quantitative analysis of this compound in biological samples scielo.brscielo.br. This hyphenated technique provides high specificity and sensitivity for the detection and quantification of the target compound scielo.brscielo.br.
Both reversed-phase HPLC and UPLC employing C18 columns are widely used for the separation of this compound scielo.brnih.govjst.go.jp. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution scielo.brjst.go.jp.
Optimization of Chromatographic Conditions for this compound Separation
Optimizing chromatographic conditions is essential to achieve efficient separation, good peak shape, and adequate resolution of this compound from co-eluting compounds jst.go.jpneobioscience.comcolumn-chromatography.comscielo.br. Key parameters that are optimized include the stationary phase (column), mobile phase composition, gradient elution profile, flow rate, and detection wavelength.
For HPLC analysis of this compound and other markers in Curculiginis Rhizoma, an Alltima C18 ODS column was selected for better resolution jst.go.jp. The detection wavelength was set at 220 nm, where this compound shows good absorptivity jst.go.jp. The mobile phase consisted of acetonitrile and aqueous trifluoroacetic acid, employing a stepwise gradient elution jst.go.jp. Different acid modifiers were tested, and trifluoroacetic acid was selected to eliminate peak tailing jst.go.jp.
Table 2 shows an example of a stepwise gradient elution program used for the HPLC analysis of this compound:
| Time (min) | Mobile Phase A (0.02% TFA in Acetonitrile) (%) | Mobile Phase B (0.05% Aqueous TFA) (%) |
| 0 | 7 | 93 |
| 13 | 15 | 85 |
| 20 | 20 | 80 |
| 30 | 30 | 70 |
| 35 | 30 | 70 |
| Flow rate: 1.0 mL/min; Column temperature: 30°C; Detection wavelength: 220 nm. jst.go.jp |
In UPLC-MS/MS analysis of this compound, chromatographic separation was optimized on a Waters ACQUITY UPLC BEH C18 column (1.8 µm) at 30 ºC with a flow rate of 0.3 mL/min scielo.br. The mobile phase consisted of acetonitrile (A) and 0.1% formic acid in water (B), using a specific gradient elution program scielo.br.
Table 3 presents an example of the gradient elution program used for UPLC analysis of this compound:
| Time (min) | Mobile Phase A (Acetonitrile) (%) | Mobile Phase B (0.1% Formic Acid in Water) (%) |
| 0-4 | 3 | 97 |
| 4-5 | 13 | 87 |
| 5-7 | 21 | 79 |
| 7-9 | 25 | 75 |
| 9-12 | 28 | 72 |
| Column temperature: 30°C; Flow rate: 0.3 mL/min; Injection volume: 1 µL. scielo.br |
Optimization studies aim to achieve satisfactory separation with good resolution and peak shape within a reasonable analysis time jst.go.jp. The selection of the appropriate column chemistry and dimensions, mobile phase composition, and gradient profile are critical for successful chromatographic separation of this compound from complex biological matrices.
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of the Endogenous Biosynthetic Pathway in Plants
The endogenous biosynthetic pathway leading to orcinol (B57675) glucoside in plants, such as C. orchioides, begins with the synthesis of the orcinol moiety, which is then glycosylated. techexplorist.complos.org
Precursor Utilization (e.g., Acetyl-CoA, Malonyl-CoA)
The biosynthesis of the orcinol core structure utilizes common precursors from primary metabolism: acetyl-CoA and malonyl-CoA. techexplorist.complos.orgontosight.ainih.govplos.org These activated forms of acetate (B1210297) and malonate are central to the polyketide synthesis pathway. Specifically, the formation of orcinol is catalyzed by the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA. techexplorist.complos.orgplos.org Malonyl-CoA is produced from acetyl-CoA through carboxylation catalyzed by acetyl-CoA carboxylase. nih.govwikipedia.orghmdb.canih.gov
Transcriptomic and Metabolomic Analyses for Pathway Gene Identification
Transcriptomic and metabolomic analyses have been instrumental in the identification of genes and enzymes involved in the orcinol glucoside biosynthetic pathway, particularly in Curculigo orchioides. techexplorist.complos.orgresearchgate.netresearchgate.net By analyzing the transcriptome (the complete set of RNA transcripts) and the metabolome (the complete set of metabolites) of different plant tissues or under different conditions, researchers can identify genes whose expression levels correlate with the accumulation of orcinol and this compound. techexplorist.complos.orgresearchgate.netnih.govnih.govfrontiersin.orgmdpi.com
In C. orchioides, metabolic and comparative transcriptome analyses were employed to explore functional genes encoding ORS and UGTs. techexplorist.complos.org The distribution of orcinol and this compound in different tissues, such as roots and leaves, was evaluated. techexplorist.complos.org Results showed that this compound was mainly enriched in the roots, with a significantly higher abundance compared to leaves. techexplorist.com The total content of orcinol and this compound was also higher in roots. techexplorist.com This differential accumulation pattern can guide transcriptomic analysis to identify genes that are highly expressed in tissues with high this compound content.
Transcriptome sequencing of C. orchioides allowed for the identification of candidate genes encoding ORS and UGTs. techexplorist.complos.orgplos.orgresearchgate.net Computational analysis and in vitro functional validation of these candidates were then performed to confirm their enzymatic activity in the biosynthesis of orcinol and this compound. techexplorist.complos.orgresearchgate.net This integrated approach has proven effective in deciphering the biosynthetic pathway and identifying the key enzymes involved. techexplorist.complos.orgresearchgate.net
Here is an example of how such data might be presented in a table format, based on the description in the search results:
| Tissue | Orcinol Content (arbitrary units) | This compound Content (arbitrary units) | Expression Level of ORS Candidate Gene | Expression Level of UGT Candidate Gene |
| Roots | High | Very High | High | High |
| Leaves | Lower | Low | Lower | Lower |
Transcriptomic analysis can also involve heatmaps to visualize the expression levels of a large number of genes, including PKS and UGT candidates, across different samples or tissues. plos.orgresearchgate.netfrontiersin.orgmdpi.com This allows for the identification of gene clusters or individual genes that are significantly upregulated or downregulated in correlation with metabolite accumulation. Metabolomic analysis complements this by providing quantitative data on the levels of intermediate and final products in the pathway. techexplorist.complos.orgresearchgate.netnih.govnih.govfrontiersin.orgmdpi.com
The integration of transcriptomics and metabolomics provides a powerful approach to identify candidate genes and understand the regulatory mechanisms governing the biosynthesis of specialized metabolites like this compound in plants. nih.govnih.govfrontiersin.orgmdpi.com
Synthetic Biology and Biotechnological Production
Heterologous Biosynthesis in Microbial Systems
Heterologous biosynthesis in microbial systems offers a promising route for the sustainable and high-yield production of natural products like orcinol (B57675) glucoside. nih.govdntb.gov.ua This approach involves engineering microorganisms to express the necessary enzymes and pathways for the synthesis of the target compound. dntb.gov.ua
Metabolic Engineering of Host Organisms (e.g., Yarrowia lipolytica) for Enhanced Orcinol Glucoside Yields
Metabolic engineering plays a crucial role in optimizing microbial hosts for enhanced this compound production. The yeast Yarrowia lipolytica has emerged as a promising host organism due to its natural high carbon fluxes towards precursors like acetyl-CoA and malonyl-CoA, which are involved in the biosynthesis of this compound. nih.govtechexplorist.comresearchgate.net
The biosynthetic pathway of this compound in C. orchioides involves orcinol synthase (ORS), a type III polyketide synthase (PKS), which catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce orcinol. nih.govtechexplorist.com Subsequently, a UDP-dependent glycosyltransferase (UGT) modifies orcinol to form this compound. nih.govtechexplorist.com
Researchers have established efficient screening pipelines to identify highly active ORS and UGT enzymes from C. orchioides using techniques such as transcriptome analysis, structure-based virtual screening, and in vitro enzyme activity assays. nih.govtechexplorist.complos.orgnih.govplos.orgresearchgate.netresearchgate.netresearchgate.net
By engineering Y. lipolytica strains to express codon-optimized sequences of key genes like CorcORS1 and CorcUGT31 from C. orchioides, de novo biosynthesis of this compound has been achieved. plos.orgresearchgate.netresearchgate.net Overexpression of these downstream genes in the biosynthetic pathway has significantly improved this compound production. nih.govtechexplorist.com
Metabolic engineering strategies can involve enhancing the supply of precursors and optimizing the activity of the enzymes in the pathway. While overexpression of endogenous genes aimed at improving acetyl-CoA and malonyl-CoA supply did not initially enhance this compound production, indicating that precursor supply was not the limiting factor, enhancing the downstream pathway genes proved effective. nih.govtechexplorist.com
Further improvements in yield have been achieved by integrating additional copies of the heterologous biosynthetic genes, although this can potentially lead to decreased cell growth due to metabolic burden. researchgate.net
Optimization of Fermentation Conditions and Bioreactor Parameters
Optimizing fermentation conditions and bioreactor parameters is critical for maximizing the yield and productivity of this compound in microbial systems. nih.govtechexplorist.complos.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgfrontiersin.org Factors such as the fermentation medium, feeding strategy, temperature, pH, aeration rate, dissolved oxygen levels, and cell density can significantly impact production. nih.govrsc.orgfrontiersin.org
Studies have shown that the choice of fermentation medium largely determines productivity and is crucial for reducing by-product synthesis. nih.govtechexplorist.com Different media have been evaluated, with some showing higher product titers or growth rates depending on the engineered strain. researchgate.netresearchgate.netresearchgate.net For instance, while YNB medium showed the highest product titer in one study, MM medium was selected for fed-batch fermentation in a bioreactor due to its lower cost and reduced foaming tendency, despite showing moderate growth and production but the lowest by-product titer. nih.govresearchgate.net
Optimization of fed-batch fermentation conditions has led to substantial improvements in this compound productivity. nih.govtechexplorist.complos.orgresearchgate.netresearchgate.netresearchgate.net In one study, optimizing fed-batch fermentation conditions improved the productivity of the engineered Y. lipolytica strain YL-G12 by approximately 100-fold compared to the starting strain. nih.govtechexplorist.complos.orgresearchgate.net
Bioreactors provide a controlled environment for microbial cultivation, allowing for precise management of key growth parameters such as temperature, pH, dissolved oxygen, and nutrient levels, which enhances efficiency, consistency, and yield. ika.com Parameters like substrate feeding profile, pH adjustments during different fermentation phases, and dissolved oxygen levels are essential for efficient fermentation and higher product yields. rsc.orgfrontiersin.org
Through metabolic engineering and fermentation optimization, significant increases in this compound production have been achieved in Y. lipolytica. One study reported a final yield of 43.46 g/L (0.84 g/g DCW), which is approximately 6,400-fold higher than the extraction yield from C. orchioides roots. nih.govtechexplorist.complos.orgnih.govresearchgate.netresearchgate.net
Here is a summary of yield improvements in Y. lipolytica:
| Strain | Fermentation Type | Initial Titer (g/L) | Optimized Titer (g/L) | Fold Improvement | Reference |
| YL-G1 | Shake flask | 0.44 | - | - | plos.org |
| YL-G12 | Fed-batch bioreactor | - | 43.46 | ~100 (vs starting strain YL-G1) | nih.govtechexplorist.complos.orgresearchgate.net |
Note: The 100-fold improvement for YL-G12 is relative to the starting strain YL-G1, not necessarily the initial shake flask titer of YL-G1.
Chemical Synthesis Strategies for this compound and Analogs
Chemical synthesis provides an alternative approach for obtaining this compound and its analogs. However, traditional chemical synthesis of this compound has been described as complex and expensive, which has limited its commercial application. nih.govtechexplorist.complos.org
Chemical glycosylation reactions involve the coupling of a glycosyl donor to a glycosyl acceptor to form a glycoside, such as this compound. wikipedia.org These reactions typically require activation with a suitable reagent. wikipedia.org A challenge in chemical glycosylation is the potential formation of a mixture of products due to the creation of a new stereogenic center at the anomeric position of the glycosyl donor. wikipedia.org
While the provided search results primarily focus on the biotechnological production of this compound, they indirectly highlight the limitations of chemical synthesis as a motivation for developing microbial production methods. nih.govtechexplorist.complos.org Research into the chemical synthesis of this compound and its analogs would involve strategies for forming the glycosidic linkage between orcinol and a glucose moiety with controlled stereochemistry. Analogs could involve modifications to either the orcinol aglycone or the sugar moiety.
Recent innovations in chemical synthesis, sometimes integrated with biocatalysis, are being explored for the preparation of various nucleoside analogues, which share some structural features with glycosides like this compound. nih.gov These advancements aim for more step-efficient and environmentally sustainable preparation methods. nih.gov However, specific detailed chemical synthesis strategies for this compound and its direct analogs were not extensively detailed in the provided search results.
Analytical Methodologies for Structural Elucidation and Quantification
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like orcinol (B57675) glucoside. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1D NMR, including ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. scielo.brjst.go.jp For orcinol glucoside, ¹H NMR spectra have shown characteristic signals, such as singlets corresponding to methyl protons and aromatic protons, and multiplets or doublets for the glucose moiety protons. scielo.brjst.go.jp ¹³C NMR spectra reveal the carbon skeleton of the molecule, with distinct signals for aromatic carbons, methyl carbons, and the carbons of the glucoside unit. scielo.brjst.go.jp
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity within the molecule. researchgate.net HSQC correlates protons with the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons separated by two or three bonds. researchgate.net These 2D experiments help confirm the linkages between the orcinol aglycone and the glucose moiety, as well as the positions of substituents on the aromatic ring. Studies on the structural elucidation of this compound and related dimeric orcinol glucosides have successfully utilized 1D and 2D NMR data, including HSQC and HMBC, to confirm their structures. researchgate.net For example, ¹H and ¹³C NMR data for this compound in C₅D₅N have been reported, providing specific chemical shifts for various protons and carbons within the molecule. jst.go.jp
Mass Spectrometry (MS) Applications (e.g., FAB-MS, HR-ESI-MS, UHPLC-ESI-Q-TOF/MS, LC/MS-ELSD, LC-MS/MS)
Mass spectrometry (MS) techniques are essential for determining the molecular weight of this compound and obtaining fragmentation patterns that aid in structural confirmation. Various MS methods have been applied in the analysis of this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) have been used in the structural elucidation of this compound and related compounds, providing accurate mass measurements to confirm the molecular formula. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of LC with the detection capabilities of MS. nih.gov LC-MS coupled with Evaporative Light Scattering Detection (ELSD) has also been employed. Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-ESI-Q-TOF/MS) is a powerful tool for both qualitative and quantitative analysis, allowing for the identification and precise mass measurement of constituents in complex matrices like plant extracts. biocrick.comnih.govresearchgate.net This technique can tentatively identify chemical structures based on mass spectrometric fragmentation mechanisms and accurate mass data. nih.gov
Tandem Mass Spectrometry (MS/MS), often coupled with LC or UPLC, provides fragmentation information by isolating parent ions and colliding them to produce fragment ions. scielo.brscielo.brscielo.br This fragmentation pattern is highly characteristic of a compound's structure and is used for definitive identification and quantification, particularly in complex samples or for trace analysis. scielo.brscielo.brscielo.brscispace.com For instance, UPLC-MS/MS operating in positive ionization mode with multiple reaction monitoring (MRM) has been used to quantify this compound, monitoring specific transitions such as m/z 287.13 (precursor ion) to m/z 125.02 (product ion). scielo.brscielo.brscielo.br LC-MS analysis has also been used to confirm the molecular weight of products, showing consistency with the this compound standard. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. While less commonly detailed in the provided search results compared to NMR and MS for primary structural elucidation of this compound itself, IR spectroscopy has been mentioned in the context of characterizing related phenolic glucosides isolated from Curculigo orchioides. researchgate.netjipb.net IR spectra can show characteristic absorption bands corresponding to hydroxyl groups, aromatic rings, and glycosidic linkages, which contribute to confirming the presence of these functionalities within the this compound structure.
Chromatographic Quantification Methods
Chromatographic methods are essential for separating this compound from other compounds in a sample matrix and accurately determining its concentration.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD, UPLC-PDA)
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultra-High Performance Liquid Chromatography (UPLC) coupled with Photodiode Array Detection (PDA) are widely used techniques for the quantification of this compound in plant extracts. nih.govnih.govjst.go.jpjipb.netwikipedia.orgtandfonline.com These methods offer good separation efficiency and the ability to detect compounds based on their UV-Vis absorption spectra, which is suitable for phenolic compounds like this compound. jst.go.jp
HPLC analysis has been successfully applied for the quantitative analysis of orcinol-β-D-glucoside in the rhizome samples of Curculigo orchioides. nih.govnih.gov Studies have reported varying contents of orcinol-β-D-glucoside depending on factors such as the distribution site and extraction method. nih.gov For example, quantitative analysis by HPLC showed orcinol-β-D-glucoside content ranging from 1.27 to 9.16 mg/g in rhizome samples from different sites. nih.gov Another study using HPLC-DAD developed a method for the simultaneous quantification of four phenolic compounds, including this compound, in Curculiginis Rhizoma. jst.go.jp This method involved establishing a chromatographic fingerprint and quantifying the marker compounds, with validation showing acceptable accuracy and precision. jst.go.jp
UPLC-PDA systems have also been utilized for the simultaneous quantification of this compound and other compounds, offering advantages in terms of speed and resolution. researchgate.net A method developed for the simultaneous quantification of this compound and curculigoside (B1669338) by UPLC-PDA met validation requirements, including linearity, precision, and accuracy. researchgate.net The content of this compound in Rhizoma curculiginis samples from different regions and harvest times was found to vary, with reported yields ranging from 0.36% to 1.301%. researchgate.net
Here is a table summarizing some reported quantitative data for this compound in Curculigo orchioides rhizomes using HPLC-based methods:
| Study Source | Plant Origin/Site | Analytical Method | This compound Content | Unit |
| nih.gov | Thuy Bang, Vietnam | HPLC | 9.16 ± 0.0189 | mg/g |
| nih.gov | Various sites | HPLC | 1.27 to 9.16 | mg/g |
| researchgate.net | Son La, Lao Cai, Dak Nong, Vietnam | UPLC-PDA | 0.36 to 1.301 | % |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique particularly suited for the trace analysis and quantification of this compound in complex biological matrices or for pharmacokinetic studies. scielo.brscielo.brscielo.brscispace.com The combination of UPLC's high separation efficiency and the sensitivity and specificity of tandem mass spectrometry allows for the detection and quantification of low concentrations of the analyte, even in the presence of interfering substances. scielo.brscielo.brscielo.br
UPLC-MS/MS methods have been developed and validated for the determination of this compound in rat plasma, urine, and tissue samples to study its pharmacokinetic profile. scielo.brscielo.brscielo.brscispace.com These methods typically employ multiple reaction monitoring (MRM) in positive ionization mode to selectively detect this compound based on specific precursor-to-product ion transitions. scielo.brscielo.brscielo.br For example, a validated UPLC-MS/MS method used for pharmacokinetic studies monitored the transition m/z 287.13 → 125.02 for this compound. scielo.brscielo.brscielo.br The sensitivity and selectivity of UPLC-MS/MS make it an invaluable tool for quantitative analysis at low concentrations, contributing to a better understanding of the compound's behavior in biological systems.
Validation of Bioanalytical Methods (Specificity, Linearity, Precision, Accuracy)
Bioanalytical method validation is a critical process to ensure that a method used for quantifying an analyte in biological matrices is reliable, reproducible, and suitable for its intended purpose, such as supporting pharmacokinetic or toxicokinetic studies. Key parameters evaluated during validation include specificity, linearity, precision, and accuracy. This validation is typically conducted following regulatory guidelines, such as those from the FDA or ICH. scielo.breuropa.eupnrjournal.comglobalresearchonline.net
Specificity
Specificity, or selectivity, assesses the ability of an analytical method to unequivocally measure the analyte in the presence of other components in the sample matrix, such as endogenous substances, metabolites, or co-administered compounds. researchgate.networdpress.combebac.at For this compound, specificity is evaluated by analyzing blank samples of the relevant biological matrix (e.g., plasma, urine, tissue supernatant) from multiple sources to ensure that there is no significant interference at the retention time of this compound and the internal standard. scielo.brwordpress.comscielo.br Acceptable criteria often require that the response in blank matrix at the analyte's retention time is no more than a certain percentage (commonly 20%) of the response at the lower limit of quantification (LLOQ). wordpress.combebac.at
Linearity
Linearity demonstrates that the analytical method can obtain test results that are directly proportional to the concentration of the analyte within a defined range. researchgate.net A calibration curve is constructed using a series of known concentrations of this compound spiked into the blank matrix. pmda.go.jp The relationship between the analyte concentration and the instrument response is typically assessed using regression analysis. researchgate.net A method for this compound quantification by UPLC-PDA showed good linearity with a correlation coefficient (R²) greater than 0.999 over the tested concentration range. researchgate.netresearchgate.net Similarly, an LC-MS method for this compound demonstrated linearity with a regression coefficient of 0.999 over its specified range. innovareacademics.in
Precision
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. researchgate.net It is usually assessed at different concentration levels (low, medium, and high quality control samples) and evaluated as intra-day (within a single analytical run) and inter-day (between different analytical runs) precision. bebac.atinnovareacademics.injst.go.jp Precision is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). For this compound, reported precision values have been less than 2% RSD for an HPLC-DAD method researchgate.netjst.go.jp and did not exceed 15% of the coefficient of variation at each concentration level for an LC-MS method. scielo.brscielo.br Acceptance criteria generally require precision to be within 15% CV, except at the LLOQ where up to 20% is often acceptable. bebac.atpmda.go.jpinnovareacademics.in
Here is a sample data representation for precision based on typical validation results:
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low QC | < 15% | < 15% |
| Medium QC | < 15% | < 15% |
| High QC | < 15% | < 15% |
| LLOQ | < 20% | < 20% |
Accuracy
Accuracy is the closeness of agreement between the measured value and the true value of the analyte concentration. researchgate.net It is determined by analyzing quality control samples prepared at known concentrations of this compound in the biological matrix. scielo.brpnrjournal.comscielo.br Accuracy is usually expressed as the percentage of the nominal concentration or as the percentage bias. For this compound quantification methods, reported accuracy has been within 15% of the nominal value scielo.brscielo.br and recovery rates in accuracy tests ranged from 96.03% to 102.82% for an HPLC-DAD method and 97.08% to 103.60% for a UPLC-PDA method. researchgate.netjst.go.jp Acceptance criteria for accuracy typically require the mean value to be within 15% of the known concentration, except at the LLOQ where it can be within 20%. scielo.brscielo.brpmda.go.jpinnovareacademics.in
Here is a sample data representation for accuracy based on typical validation results:
| Concentration Level | Measured Concentration | Nominal Concentration | Accuracy (% of Nominal) |
| Low QC | Value 1 | Nominal Low | % within acceptance criteria |
| Low QC | Value 2 | Nominal Low | % within acceptance criteria |
| ... | ... | ... | ... |
| Medium QC | Value 1 | Nominal Medium | % within acceptance criteria |
| ... | ... | ... | ... |
| High QC | Value 1 | Nominal High | % within acceptance criteria |
| ... | ... | ... | ... |
| LLOQ | Value 1 | Nominal LLOQ | % within acceptance criteria |
| ... | ... | ... | ... |
Note: The specific values in the tables above are illustrative based on typical acceptance criteria and reported ranges, not direct data points from a single source unless explicitly stated.
Validation of these parameters ensures that the bioanalytical method for this compound is robust and reliable for the quantitative determination of the compound in biological samples, supporting various research and development activities. pnrjournal.comglobalresearchonline.net
Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Studies
Neuropharmacological Research
Neuropharmacological studies have investigated the effects of orcinol (B57675) glucoside on the central nervous system, focusing on its potential antidepressant and anxiolytic properties. researchgate.netchemfaces.comtandfonline.comnih.govresearchgate.net
Antidepressant Effects and Molecular Underpinnings in Pre-clinical Models
Studies utilizing pre-clinical models, such as rats subjected to chronic unpredictable mild stress (CUMS), have demonstrated that orcinol glucoside exhibits antidepressant-like effects. scielo.brresearchgate.netchemfaces.comnih.govresearchgate.net These effects are associated with several molecular changes in the brain. researchgate.netchemfaces.comnih.gov
Research indicates that this compound can modulate the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response and implicated in depression. researchgate.netchemfaces.comresearchgate.netjci.orgmedscape.comwikipedia.org In CUMS rat models, treatment with this compound has been shown to reduce elevated serum corticosterone (B1669441) (CORT) levels and decrease the mRNA expression of corticotropin-releasing hormone (CRH) in the hypothalamus. researchgate.netchemfaces.comresearchgate.net This suggests that this compound helps to normalize the overactive HPA axis in stressed conditions. researchgate.netchemfaces.com
The following table summarizes the observed effects of this compound on HPA axis markers in CUMS rats:
| Marker | Effect of CUMS (vs Control) | Effect of this compound (vs CUMS) |
| Serum Corticosterone | Increased | Decreased |
| Hypothalamic CRH mRNA | Increased | Decreased |
This compound treatment has been found to upregulate the protein levels of brain-derived neurotrophic factor (BDNF) in the hippocampus of CUMS rats. researchgate.netchemfaces.comnih.govmedscape.comfrontiersin.orgdntb.gov.uajst.go.jp BDNF is a crucial neurotrophin involved in neuronal survival, growth, and plasticity, and its reduced expression is linked to depressive disorders. frontiersin.orgjscimedcentral.com Upregulation of BDNF by this compound may contribute to its antidepressant effects by promoting neuronal health and function in brain regions affected by chronic stress. researchgate.netchemfaces.comnih.govjscimedcentral.com
Activation of the extracellular signal-regulated kinase (ERK1/2) signaling pathway is another molecular mechanism associated with the antidepressant-like effects of this compound. researchgate.netchemfaces.comnih.govmedscape.comdntb.gov.uajst.go.jp Studies have shown that this compound treatment increases the phosphorylation of ERK1/2 in the hippocampus of CUMS rats. researchgate.netchemfaces.comnih.gov The ERK signaling pathway is known to play a role in neuronal plasticity and the effects of antidepressants. jst.go.jpjscimedcentral.com Increased phosphorylation of ERK1/2 suggests that this compound may exert its effects, in part, by activating this pathway. researchgate.netchemfaces.comnih.govjscimedcentral.com
Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression
Anxiolytic Potentials in Animal Models
In addition to its antidepressant effects, this compound has also demonstrated anxiolytic (anxiety-reducing) potentials in animal models. chemfaces.comtandfonline.comnih.govresearchgate.net Studies using tests such as the elevated plus-maze and hole-board tests in mice have shown that this compound can alleviate anxiety-like behaviors. chemfaces.comtandfonline.comnih.gov Notably, these anxiolytic effects were observed without causing apparent sedative effects at the tested doses. chemfaces.comtandfonline.comnih.gov
The following table presents data from anxiolytic testing of this compound in mice:
| Test | This compound Effect (vs Control) | Sedative Effect |
| Elevated Plus-Maze | Increased time/entries in open arms | No |
| Hole-Board Test | Increased head-dips | No |
| Open-Field Test | No significant effect on locomotion | No |
Osteoprotective Mechanisms
This compound has also been investigated for its osteoprotective properties, which relate to its ability to help maintain bone health and prevent bone loss. researchgate.netresearchgate.netmdpi.comtandfonline.comnih.govwindows.net Research suggests that this compound can influence both osteoblast (bone-forming cells) and osteoclast (bone-resorbing cells) activity. mdpi.comtandfonline.comnih.govwindows.netcurehunter.com Studies have indicated that this compound can promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts and inhibit adipogenesis (fat cell formation), which is relevant for bone formation. mdpi.comtandfonline.commedchemexpress.comresearchgate.net Furthermore, research has explored the role of this compound in attenuating oxidative stress and autophagy in osteoclasts, suggesting a mechanism by which it can reduce excessive bone resorption. nih.govwindows.net Signaling pathways such as Wnt/β-catenin and Nrf2/Keap1/mTOR have been implicated in the osteoprotective effects of this compound. mdpi.comtandfonline.comnih.govwindows.netmedchemexpress.com Additionally, one study identified p38 protein as a potential target of this compound, through which it may promote osteogenesis. curehunter.com
Attenuation of Oxidative Stress in Bone Tissue
Research indicates that this compound possesses the potential to mitigate oxidative stress in bone tissue. Studies conducted in SAMP6 mice, a model for senile osteoporosis, demonstrated that OG treatment reduced levels of oxidative stress in bone tissue. nih.govwindows.netresearchgate.net Similar findings were observed in osteoclasts. nih.govwindows.netresearchgate.net Oxidative stress is recognized as playing a significant role in the development of senile osteoporosis, characterized by disrupted bone remodeling. nih.govwindows.netfrontiersin.org The ability of OG to attenuate oxidative stress suggests a protective effect on bone tissue in conditions associated with increased reactive oxygen species (ROS). nih.govwindows.netresearchgate.netfrontiersin.orgresearchgate.netdovepress.com
Regulation of Osteoclastogenesis and Bone Resorption Activity
This compound has been shown to exert a down-regulatory effect on osteoclast differentiation and function, presenting a potential preventive approach against conditions involving excessive bone resorption. researchgate.netdovepress.com Investigations using osteoporotic SAMP6 mice and RAW264.7 cells induced to differentiate into osteoclasts by RANKL and H₂O₂ have demonstrated that OG inhibits the formation and bone resorption activities of osteoclasts. nih.govwindows.netresearchgate.net Specifically, OG treatment was found to decrease the number of TRAP-positive osteoclasts on the bone surface in SAMP6 mice in a dose-dependent manner. nih.govwindows.net Furthermore, levels of serum markers associated with osteoclast activity, such as TRAP and CTSK, were significantly increased in model groups and suppressed by OG treatment. nih.govwindows.net These findings suggest that OG can inhibit osteoclastic bone resorption. nih.govwindows.netresearchgate.net
Activation of Signaling Pathways (e.g., Nrf2/Keap1, mTOR)
Mechanistic studies have revealed that this compound influences key signaling pathways involved in oxidative stress and cellular processes like autophagy, which are relevant to bone health. Research indicates that OG activates the Nrf2/Keap1 signaling pathway. nih.govwindows.netresearchgate.netfrontiersin.orgresearchgate.netdovepress.com Activation of this pathway is known to upregulate antioxidant enzymes and protect against oxidative damage. frontiersin.org Additionally, OG has been shown to enhance the phosphorylation of mTOR and its downstream target p70S6K, consequently suppressing autophagy. nih.govwindows.netresearchgate.net The effect of OG on Nrf2/Keap1 signaling was found to be neutralized by the mTOR inhibitor rapamycin, while the inhibitory effect of OG on autophagy was reversed by the Nrf2 inhibitor ML385, highlighting an interconnection between these pathways in the context of OG treatment. nih.govwindows.netresearchgate.net These findings suggest that the regulation of Nrf2/Keap1 and mTOR signals is a possible mechanism by which OG suppresses oxidative stress and autophagy in osteoclasts. nih.govwindows.netresearchgate.net
Influence on Mesenchymal Stem Cell (MSC) Differentiation towards Osteoblasts
This compound has demonstrated the capacity to facilitate the differentiation of mesenchymal stem cells (MSCs), specifically bone mesenchymal stem cells (BMSCs), towards the osteoblast lineage. windows.nettandfonline.commedchemexpress.commedchemexpress.commdpi.commdpi.comresearchgate.netnih.govresearchgate.net This effect is considered critical for promoting bone formation. In vitro studies using BMSCs have shown that OG treatment promotes osteoblastic differentiation. researchgate.netnih.gov This was evidenced by increased mRNA expression of osteogenic differentiation marker genes such as Runx2, OCN, and Osterix in BMSCs treated with OG. researchgate.netnih.gov Furthermore, OG treatment enhanced alkaline phosphatase (ALP) activity and facilitated the mineralization of BMSCs, key indicators of osteoblast differentiation and function. researchgate.netnih.gov The Wnt/β-catenin signaling pathway has been implicated in mediating the effect of OG on MSC differentiation towards osteoblasts. medchemexpress.commedchemexpress.commdpi.commdpi.comresearchgate.netnih.govresearchgate.net
Inhibition of Adipogenesis
In addition to promoting osteoblast differentiation, this compound has been shown to prevent or attenuate adipogenesis, the formation of fat cells, from mesenchymal stem cells. tandfonline.commedchemexpress.commedchemexpress.commdpi.commdpi.comresearchgate.netnih.govresearchgate.net During conditions like osteoporosis, there is often a shift in MSC lineage commitment towards adipocytes, leading to increased fat accumulation in the bone marrow and contributing to bone loss. mdpi.comnih.gov Studies have shown that OG treatment inhibits adipogenic differentiation of BMSCs in vitro. researchgate.netnih.gov This was supported by decreased lipid formation as revealed by Oil Red O staining and reduced mRNA and protein levels of adipogenic markers such as PPAR-γ and CEBP-α in BMSCs treated with OG. nih.gov The inhibitory effect of OG on adipogenesis is also linked to the activation of the Wnt/β-catenin signaling pathway. medchemexpress.commedchemexpress.commdpi.commdpi.comresearchgate.netnih.govresearchgate.net
Antioxidant Activity Investigations
This compound is recognized for its antioxidant properties. nih.govwindows.netresearchgate.netdovepress.comjst.go.jpcaymanchem.comlsu.edunih.govmdpi.comnih.govtandfonline.com As a phenolic glycoside, its chemical structure contributes to its ability to counteract oxidative species. nih.govwindows.netresearchgate.netdovepress.comjst.go.jpcaymanchem.comlsu.edunih.govnih.gov Investigations into the antioxidant activity of OG have been conducted using various in vitro methods. jst.go.jplsu.edunih.gov
Direct Radical Scavenging Capabilities (e.g., Hydroxyl, Superoxide (B77818) Anion)
Studies have specifically evaluated the direct radical scavenging capabilities of this compound against reactive oxygen species. This compound has been shown to scavenge hydroxyl radicals and superoxide anion radicals in cell-free assays. jst.go.jpcaymanchem.comlsu.edunih.govchemfaces.com Quantitative assessments have determined the concentration required to achieve a 50% inhibition (IC₅₀) of these radicals. For hydrogen peroxide- and iron-induced hydroxyl radicals, the IC₅₀ was reported as 1.39 mM. caymanchem.comchemfaces.com For superoxide anion radicals, the IC₅₀ was reported as 2.49 mM. caymanchem.comchemfaces.com These findings indicate that this compound can directly neutralize harmful free radicals.
Cellular Antioxidant Enzyme Induction
Studies suggest that this compound may contribute to antioxidant defense mechanisms. While direct studies specifically detailing the induction of cellular antioxidant enzymes solely by this compound are limited in the provided search results, related research on Curculigo orchioides, a source of this compound, indicates its potential to increase antioxidant enzyme content. scispace.com For instance, fractions of Curculigo orchioides have been shown to inhibit oxidative stress by increasing the content of antioxidant enzymes. scispace.com Another study on Curculigo orchioides highlighted the presence of orcinol-β-d-glucoside as a main antioxidant compound and reported that an extract of C. orchioides restored levels of antioxidant enzymes such as SOD, CAT, and GST in a rat model of induced oxidative stress. nih.gov Orcinol itself, the aglycone of this compound, has also demonstrated strong radical scavenging activity in RAW 264.7 macrophage cells. dergipark.org.trresearchgate.net
Immunomodulatory Effects (in vitro)
This compound has been reported to possess immunomodulatory effects in vitro. nih.govresearchgate.net It may act as a pharmacodynamic substance that enhances the immune activity of certain cell types. scielo.br
Effects on Macrophage Cell Lines (e.g., RAW264.7)
Research indicates that this compound can influence macrophage cell lines, such as RAW264.7 cells. dergipark.org.trresearchgate.netscielo.br this compound has been suggested to enhance the immune activity of RAW264.7 cells. scielo.br Furthermore, orcinol, the aglycone, has shown strong radical scavenging activity in these cells. dergipark.org.trresearchgate.net
Anti-inflammatory Properties (in vitro)
In vitro studies have explored the anti-inflammatory properties of this compound. nih.govjapsonline.comnih.gov While specific detailed mechanisms of this compound's anti-inflammatory action in vitro are not extensively described in the provided snippets, the plant sources containing it, like Curculigo orchioides and Curculigo latifolia, are recognized in traditional medicine for their anti-inflammatory uses, and research supports the anti-inflammatory activities of compounds found in these plants, including phenolic glucosides. nih.govjapsonline.comnih.govjapsonline.comfrontiersin.org
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (in vitro)
This compound has demonstrated antiproliferative and cytotoxic activities in various cancer cell lines in vitro. scispace.comdergipark.org.trnih.govresearchgate.netscielo.brresearchgate.netresearchgate.net Studies have investigated its effects on gastric, colon, and hepatoma carcinoma cell lines. scispace.comresearchgate.netresearchgate.net Polymer-lipid hybrid nanostructured lipid carriers loaded with this compound have shown potential as cytotoxic agents against these cancer cell lines. scispace.comdergipark.org.trresearchgate.netresearchgate.net
Induction of Apoptosis in Specific Cancer Cells (e.g., SW480 colorectal carcinoma cells)
Research has specifically investigated the ability of this compound and its aglycone, orcinol, to induce apoptosis in cancer cells, including SW480 human colorectal carcinoma cells. dergipark.org.trresearchgate.netdergipark.org.tr Studies have shown that orcinol can significantly decrease the viability of SW480 cells in a dose-dependent manner and induce apoptotic activity. dergipark.org.trdergipark.org.tr For example, treatment with 25 mM orcinol resulted in a significant decrease in SW480 cell viability and an increase in the early apoptotic cell population compared to control groups. dergipark.org.trdergipark.org.tr
Here is a data table summarizing the effect of orcinol on SW480 cell viability:
| Orcinol Concentration (mM) | Cell Viability (%) |
| Control | 100.00 ± 6.14 |
| 5 | 84.84 ± 1.69 |
| 10 | 46.94 ± 1.97 |
| 15 | 31.98 ± 1.56 |
| 20 | 13.88 ± 0.63 |
| 25 | 12.50 ± 0.65 |
Data based on MTT assay results showing dose-dependent decrease in SW480 cell viability upon treatment with orcinol. dergipark.org.trdergipark.org.tr
Another data table shows the early apoptotic cell population in SW480 cells treated with orcinol:
| Orcinol Concentration (mM) | Early Apoptotic Cell Population (%) |
| Control | 0.60 ± 0.11 |
| 25 | 12.06 ± 1.22 |
Data based on Annexin V binding analysis. dergipark.org.trdergipark.org.tr
Inhibition of Acrylamide (B121943) Formation
This compound has demonstrated the ability to inhibit the formation of acrylamide. stuartxchange.orgscielo.brresearchgate.netscielo.br Studies on compounds isolated from chufa peels, including this compound, have shown good inhibitory activity against acrylamide formation. scielo.brscielo.br this compound exhibited an acrylamide inhibition rate of 30.24% at an inhibitory concentration of 1 × 10−3 mg/ml. scielo.br
Here is a data table showing the acrylamide inhibition rates of compounds isolated from chufa peels:
| Compound | Inhibitory Concentration (mg/ml) | Acrylamide Inhibition Rate (%) |
| This compound | 1 × 10−3 | 30.24 |
| Leonuriside A | 1 × 10−2 | 32.81 |
| 2-hydroxymethyl-6-(5-hydroxy-2-methyl-phenoxy-methyl)-tetra-hydro-pyran-3,4,5-triol | 1 × 10−3 | 30.53 |
| 1,4-dihydroxy-3-methoxy-phenyl-4-O-β-D-glucopyranoside | 1 × 10−2 | 28.18 |
Data represents the inhibition of acrylamide formation by isolated compounds. scielo.br
Enzymatic Hydrolysis and Interaction with Glycosidases
This compound's structure, as a glycoside, implies that it can undergo enzymatic hydrolysis, particularly by glycosidases biosynth.com. Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds, releasing the sugar moiety from the aglycone researchgate.netd-nb.info. Beta-glucosidases (β-glucosidases) are a specific type of glycosidase that hydrolyze β-glucosidic linkages, such as the one present in this compound researchgate.netfrontiersin.org.
The enzymatic hydrolysis of this compound by β-glucosidases would release orcinol and glucose. This process is significant because the biological activities of the glucoside may differ from those of its aglycone, orcinol nih.gov. Studies on other phenolic glycosides have shown that their biological effects can be dependent on their deglycosylation by microbial or endogenous enzymes nih.govfrontiersin.org.
Research on β-glucosidases, often from microbial sources, highlights their ability to hydrolyze various glycosides, including phenolic glycosides researchgate.netacs.org. The activity of these enzymes is influenced by factors such as pH, temperature, and substrate concentration researchgate.netfrontiersin.org. For example, studies on β-glucosidases used in winemaking have characterized their optimal conditions for hydrolyzing glycosidically bound aroma precursors frontiersin.org. While specific detailed kinetic data for the enzymatic hydrolysis of this compound by isolated enzymes were not extensively found in the immediate search results, the general understanding of glycosidase activity strongly supports this as a primary metabolic fate for this compound in biological systems where such enzymes are present.
The interaction of this compound with glycosidases is crucial for its potential bioactivity, as the released orcinol may exert different or more potent effects than the intact glucoside nih.gov. This enzymatic cleavage is a common mechanism by which glycosides are metabolized and their aglycones are liberated, enabling them to interact with biological targets nih.govfrontiersin.org.
Effects on Rumen Microbiome (in vitro)
In vitro studies investigating the effects of plant compounds on the rumen microbiome provide insights into how glycosides like this compound might be processed and influence microbial activity in the digestive system of ruminants nih.govnih.gov. The rumen is a complex ecosystem where a diverse community of microorganisms, including bacteria, fungi, and protozoa, ferments plant material juniperpublishers.com. This fermentation process involves the breakdown of complex carbohydrates and other plant secondary metabolites, often mediated by microbial enzymes, including glycosidases nih.govnih.gov.
A study examining the effect of simple phenolic compounds from heather (Calluna vulgaris) on rumen microbial activity in vitro included orcinol and arbutin (B1665170), a glucoside of quinol nih.gov. While this compound itself was not directly tested in this specific study, the findings regarding orcinol and arbutin are relevant. The study reported that orcinol at a concentration of 10 mM depressed the production of gas and volatile fatty acids (VFAs) and reduced substrate digestion by rumen microbes nih.gov. In contrast, arbutin stimulated gas and VFA production, likely due to the fermentable sugar moiety being liberated upon hydrolysis by microbial glycosidases nih.gov. This suggests that the glycosylation of phenolic compounds can significantly alter their effects on rumen fermentation nih.gov.
The rumen microbiome possesses a wide array of glycoside hydrolases capable of cleaving glycosidic bonds in plant secondary metabolites nih.govnih.gov. This enzymatic activity can lead to the release of aglycones, which may then exert effects on the microbial community structure and fermentation products nih.govfrontiersin.org. The specific effects of a glycoside like this compound on the rumen microbiome would depend on its susceptibility to hydrolysis by rumen microbial glycosidases and the subsequent activities of the released orcinol and glucose on different microbial populations nih.gov.
Further in vitro studies specifically using this compound are needed to fully elucidate its degradation by rumen microorganisms, the rate and extent of orcinol release, and the subsequent impact on key rumen fermentation parameters (e.g., VFA production, gas production) and the composition and activity of the microbial community. Research on the degradation of other plant secondary metabolites in rumen fluid highlights the dynamic nature of these compounds within the rumen environment nih.govresearchgate.net.
Structure Activity Relationship Studies
Correlation between Structural Motifs and Antioxidative Potency
Studies on the antioxidative potential of orcinol (B57675) glucoside and related phenolic glycosides from Curculigo orchioides have explored the correlation between specific structural motifs and their activity. The antioxidant activities are typically evaluated using colorimetric methods that assess their scavenging effects on radicals such as hydroxyl radicals and superoxide (B77818) anion radicals. lsu.edujst.go.jpnih.gov. The presence of phenolic hydroxyl groups is generally understood to be critical for the free radical scavenging activity of phenolic compounds, including orcinol derivatives. Variations in the number and position of these hydroxyl groups, as well as the presence of other substituents on the phenolic ring, can influence the molecule's ability to donate hydrogen atoms or electrons to stabilize free radicals. Research on the isolated compounds from Curculigo orchioides, including orcinol glucoside and other phenolic glycosides, has shown potent antioxidative activities, and SAR is discussed in relation to these findings. lsu.edujst.go.jpnih.gov. This compound itself has demonstrated the ability to scavenge hydrogen peroxide- and iron-induced hydroxyl and superoxide anion radicals in cell-free assays, with reported IC₅₀ values of 1.39 mM and 2.49 mM, respectively. caymanchem.comcaymanchem.com.
Metabolomics and Chemometric Profiling
Comparative Metabolomic Analysis of Orcinol (B57675) Glucoside Across Different Plant Organs, Developmental Stages, and Cultivation Conditions
Metabolomic analysis, often employing techniques like Ultrahigh-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS), has revealed variations in the concentration and distribution of orcinol glucoside across different plant organs. researchgate.netjapsonline.comjapsonline.com. Studies on Curculigo latifolia and Curculigo orchioides have shown that this compound is present in various parts, including rhizomes, leaves, petioles, callus, and plantlet leaves. japsonline.comjapsonline.comtandfonline.com.
Research indicates that the accumulation of this compound can differ significantly between plant organs. For instance, in C. orchioides, this compound is mainly enriched in the roots, with a nearly threefold greater abundance compared to the leaves. nih.gov. Another study on C. latifolia found that while total phenolic content and antioxidant activity were highest in the rhizome, followed by plantlet leaves and callus, the distribution of specific phenolic compounds like this compound varied. japsonline.comjapsonline.com.
Developmental stages also influence the secondary metabolite content and composition in plants. japsonline.comresearchgate.net. Metabolomic studies can identify characteristic metabolites or "metabolic markers" for specific developmental stages. mdpi.com. While direct data on the variation of this compound across distinct developmental stages in Curculigo species from the search results is limited, the principle of metabolic variation with development is well-established in plant metabolomics. mdpi.com.
Cultivation conditions, including environmental factors such as temperature, light exposure, nutrient availability, and pH, can be controlled in in vitro systems, potentially influencing the production of secondary metabolites like this compound. japsonline.comjapsonline.com. In vitro culture has been explored as a method to sustainably produce secondary metabolites from plants. japsonline.comjapsonline.com. Studies comparing in vitro propagules and field-raised plants of C. latifolia have shown differences in metabolite profiles, with this compound identified as a marker compound discriminating between the two. japsonline.comjapsonline.comresearchgate.net. Furthermore, the geographical origin and planting site can impact the content of this compound in C. orchioides rhizomes. nih.gov.
Detailed research findings often involve the use of techniques like UHPLC-Q-Orbitrap HRMS to generate chromatogram profiles that show differences in peak patterns, height, and area among different plant parts or samples, indicating variations in compound abundance. tandfonline.comsemanticscholar.org.
Application of Chemometric Approaches (e.g., Principal Component Analysis, Hierarchical Cluster Analysis, Orthogonal Projections to Latent Structures-Discriminant Analysis) for Metabolite Discrimination
Chemometric techniques are essential for analyzing complex metabolomic data to identify similarities and differences among samples and to pinpoint essential compounds. japsonline.comnih.gov. Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are commonly used multivariate statistical analysis methods in metabolomics. nih.govjapsonline.comnih.govfrontiersin.org.
PCA is used to extract analytical information from chromatographic data and identify similarities and differences within complex datasets. nih.gov. HCA helps in grouping samples based on the similarities and differences in their compound profiles. japsonline.comfigshare.com. PLS-DA and OPLS-DA are supervised learning methods used to evaluate differences in metabolite levels and identify marker compounds that discriminate between different sample groups. nih.govjapsonline.comjapsonline.comfrontiersin.orgresearchgate.net.
In studies on Curculigo species, PCA and HCA have been applied to discriminate the metabolites in in vitro propagules and mother plant organs. tandfonline.comfigshare.com. OPLS-DA models have been successfully used to determine marker compounds that differentiate between these groups. japsonline.comjapsonline.comresearchgate.net. For instance, OPLS-DA score plots have shown clear separation between in vitro propagules and mother plant organs based on their metabolic profiles. japsonline.comresearchgate.net. The Variable Importance in Projection (VIP) scores from OPLS-DA models are used to identify metabolites that contribute most significantly to the observed differences between groups. japsonline.comresearchgate.net. This compound has been identified as a metabolite with a VIP score greater than 1, indicating its importance in differentiating samples. japsonline.comresearchgate.net.
Data tables are often used to present the results of chemometric analysis, such as VIP scores and the relative concentration of metabolites across different samples. For example, heatmaps can visually represent the relative abundance of identified phenolic compounds in different plant organs or culture types, showing how compounds like this compound are distributed. japsonline.com.
Identification of this compound as a Chemical Marker in Plant Material
Metabolomics combined with chemometrics is a powerful approach for identifying chemical markers in plant material. mdpi.comunica.itnih.gov. A chemical marker is a compound that can be used to distinguish between different plant organs, developmental stages, geographical origins, or cultivation conditions.
This compound has been identified as a reliable chemical marker in Curculigo latifolia, capable of discriminating between in vitro propagules (callus and plantlet leaves) and mother plant organs (rhizomes, petioles, and leaves). japsonline.comjapsonline.comresearchgate.net. Along with nyasicoside (B174276) and vanillin, this compound was found to be a key compound differentiating these sample groups based on UHPLC-Q-Orbitrap HRMS data and multivariate analysis. japsonline.comjapsonline.comresearchgate.net. The identification of this compound as a marker compound is supported by its high VIP scores in OPLS-DA models. japsonline.comresearchgate.net.
The use of this compound as a chemical marker is valuable for quality control in the pharmaceutical industry and for herbal medicine producers, particularly when utilizing different plant organs or in vitro cultures as sources of bioactive compounds. japsonline.comjapsonline.comresearchgate.net. The ability to quickly identify compounds in in vitro propagules using a metabolomic approach, supported by chemometrics, provides an overview of the metabolites present and helps in distinguishing essential metabolites. japsonline.comjapsonline.com.
Pre Clinical Pharmacokinetic Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Pharmacokinetic studies investigating orcinol (B57675) glucoside have been conducted in animal models, primarily rats and rabbits, to elucidate its ADME characteristics. Research utilizing aqueous extracts of Curculigo orchioides, a plant known to contain orcinol glucoside, has provided insights into its in vivo behavior scielo.brscielo.br.
Following oral administration in rats, this compound from raw C. orchioides extract was observed to be rapidly absorbed, reaching peak plasma concentration approximately 2 hours post-administration scielo.br. Studies have employed techniques such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to determine plasma concentrations over time scielo.brscielo.brscielo.br.
Tissue distribution studies in rats have indicated the presence of this compound in various tissues after oral administration. The highest concentrations were generally observed in the intestine and kidney, followed by the stomach and liver. Lower concentrations were detected in the gonads and lungs scielo.br. The distribution pattern suggests potential sites of action or accumulation.
Regarding metabolism and excretion, this compound was not detected in rat feces following administration of C. orchioides extracts scielo.br. However, the compound was found in rat urine, indicating renal excretion. Complete degradation of this compound was observed after 48 hours in rats scielo.br.
Studies in rabbits have also suggested that this compound exhibits high bioavailability and is absorbed into the bloodstream tandfonline.com. Despite its relatively high polarity, its small molecular weight may facilitate its passage across cell membranes tandfonline.com.
Pharmacokinetic Parameters of this compound in Rat Plasma (Non-compartmental Analysis)
| Parameter | Raw C. orchioides (RXM) | Wine-Processed C. orchioides (WXM) | Salt-Processed C. orchioides (SXM) |
| AUC₀-∞ (µg/l*h) | 71.458 ± 1.378 | 99.73 ± 14.325 | 75.646 ± 7.216 |
| Tmax (h) | 2 | More rapid | More rapid |
| Cmax (µg/l) | Data not explicitly shown | Increased | Increased |
Impact of Traditional Processing Methods on this compound Pharmacokinetics
Traditional processing methods applied to medicinal plants containing this compound can significantly influence its pharmacokinetic profile. Research on Curculigo orchioides has specifically investigated the effects of wine-processing (WXM) and salt-processing (SXM) compared to the raw material (RXM) scielo.brscielo.br.
Studies have shown that both wine-processing and salt-processing can affect the absorption rate of this compound in rats, leading to a more rapid achievement of maximum plasma concentration compared to the raw extract scielo.br.
Furthermore, processing methods can impact the bioavailability of this compound. Wine-processing, in particular, has been shown to increase the area under the plasma concentration-time curve (AUC₀-∞) and the peak plasma concentration (Cmax) values compared to the raw material, suggesting enhanced bioavailability scielo.br. While salt-processing also influenced the pharmacokinetic curve, the study noted the absence of a bimodal phenomenon observed with the raw and wine-processed extracts, potentially indicating a different absorption pattern scielo.br. These findings highlight that traditional processing techniques are not merely preparation steps but can actively modify the in vivo behavior of compounds like this compound.
Relative Tissue Distribution of this compound from Different C. orchioides Preparations in Rats
| Tissue | Raw C. orchioides (RXM) Tendency | Wine-Processed C. orchioides (WXM) Tendency | Salt-Processed C. orchioides (SXM) Tendency |
| Intestine | Highest | Highest | Highest |
| Kidney | High | High | Moderate |
| Stomach | Moderate | Moderate | High |
| Liver | Moderate | Moderate | Moderate |
| Gonad | Lower | Lower | Lower |
| Lung | Lower | Moderate | Lower |
Q & A
Q. What are the primary pharmacological activities of orcinol glucoside, and what experimental models are used to validate them?
OG exhibits anxiolytic, antidepressant, and osteogenic properties. In animal models, OG (5–20 mg/kg) increased open-arm exploration in maze tests and head-dipping behavior in hole-board assays without altering locomotor activity, confirming its anxiolytic effects . For osteoporosis, OG promotes osteoblast differentiation and inhibits adipogenesis in bone marrow mesenchymal stem cells (BMSCs) via the Wnt/β-catenin pathway, validated using ICG-001 (a Wnt inhibitor) to reverse these effects .
Q. How is this compound extracted and quantified from natural sources?
OG is primarily extracted from Curculigo orchioides rhizomes using methanol or ethanol-based solvent systems, followed by chromatographic purification (e.g., HPLC). Metabolite profiling via LC-MS identifies OG using fragmentation patterns (e.g., m/z 287.1125 [M+H]⁺ → m/z 125.0597 after glycosidic cleavage) . Quantification often involves comparison with authenticated standards and calibration curves .
Q. What analytical methods are used to determine the glycosylation site and structural conformation of OG?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are standard for structural elucidation. For example, β-D-glucopyranoside linkage at the C3 hydroxyl of orcinol is confirmed via NOESY correlations and HMBC spectra . Fragmentation patterns in LC-MS/MS further validate glycosylation sites .
Advanced Research Questions
Q. What strategies enhance OG production in microbial systems like Yarrowia lipolytica?
Metabolic engineering of Y. lipolytica involves:
- Gene overexpression : Introducing CorcORS1 (orcinol synthase) and CorcUGT31 (UDP-glycosyltransferase) to optimize the OG pathway .
- Fermentation optimization : Fed-batch bioreactor conditions (pH 5.5, 30°C, dissolved oxygen >30%) improved OG yield to 43.46 g/L (0.84 g/g DCW), a 6,400-fold increase over plant extraction .
- Carbon flux redirection : Blocking competing pathways (e.g., lipid synthesis) to prioritize malonyl-CoA for OG biosynthesis .
Q. How does OG modulate the Wnt/β-catenin pathway to influence bone-fat lineage commitment in BMSCs?
OG upregulates β-catenin nuclear translocation, enhancing transcription of osteogenic genes (e.g., RUNX2, ALP) while suppressing adipogenic markers (e.g., PPARγ). ICG-001, a β-catenin/CBP inhibitor, reverses these effects, confirming pathway specificity. RNA-seq analysis further reveals OG-induced suppression of SREBP1c, a key adipogenesis regulator .
Q. What computational tools predict OG’s molecular targets in osteoporosis and depression?
Network pharmacology models identify OG binding to VEGFA, IL6, EGFR, and MAPK1 via molecular docking (AutoDock Vina) and 3D/2D interaction diagrams. These targets are linked to bone remodeling and neuroplasticity, validated by gene knockout or siRNA silencing in vitro .
Q. How do researchers resolve contradictions in OG’s metabolic efficiency during microbial production?
While engineered Y. lipolytica achieves high OG titers, glucose-to-OG conversion efficiency remains suboptimal (28.13% yield). Contradictions arise from carbon diversion toward biomass (~68.2 g glucose consumed for growth). Solutions include dynamic pathway regulation (e.g., CRISPRi repression of glycolysis) and co-culture systems to balance growth and production .
Q. What challenges arise in maintaining microbial strain stability during OG fermentation?
Y. lipolytica strain YL-G12 exhibits hyphal growth under stress, reducing fermentation efficiency. Deleting CLA4 and MHY1 (morphogenesis regulators) reverts cells to yeast form without affecting OG yield. Transcriptomic analysis identifies stress-responsive genes (e.g., HOG1) as targets for further engineering .
Q. How does OG mitigate oxidative stress in age-related osteoporosis?
In SAMP6 mice, OG activates Nrf2/Keap1 signaling, upregulating antioxidant enzymes (e.g., SOD, CAT) and reducing ROS levels in osteoclasts. Concurrent inhibition of mTOR-dependent autophagy prevents excessive bone resorption, demonstrated via Western blot and immunohistochemistry .
Q. What in vitro models validate OG’s antidepressant mechanisms?
Chronic unpredictable mild stress (CUMS) in rats shows OG restores hippocampal BDNF and serotonin levels, measured via ELISA and microdialysis. In perimenopausal depression models, OG normalizes hypothalamic-pituitary-adrenal (HPA) axis dysregulation, confirmed by corticosterone assays and qPCR .
Methodological Notes
- Data Validation : Use triplicate biological replicates and statistical tools (e.g., ANOVA with Tukey’s post hoc test) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines (e.g., Shanghai Jiao Tong University Ethics Committee) for animal studies .
- Open Science : Raw data and code from studies are available upon request to qualified researchers, promoting transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
